

# Selectivity Profile and Biological Activity of SAR-20347

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**Compound Focus: SAR-20347**

Cat. No.: S542453

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## Kinase Inhibition Profile (IC<sub>50</sub>) [1] [2] [3]

Target Kinase	IC <sub>50</sub> (nM)	Assay Type
TYK2	0.6	Cell-free assay
JAK1	23	Cell-free assay
JAK2	26	Cell-free assay
JAK3	41	Cell-free assay

## Cellular and In Vivo Activity [1] [2]

Activity Context	Experimental Finding
IL-12 signaling (NK-92 cells)	Inhibits IL-12-mediated STAT4 phosphorylation (IC <sub>50</sub> = 126 nM) and IFN- $\gamma$ production.
Multiple Cytokine Signaling	Inhibits signaling from IL-12/IL-23, IL-22, and IFN- $\alpha$ receptors in cellular assays.

Activity Context	Experimental Finding
In Vivo Efficacy (Mouse)	60 mg/kg dose inhibits serum IFN- $\gamma$ production by 91%; reduces pathology in imiquimod-induced psoriasis model.

## Experimental Protocols for Key Findings

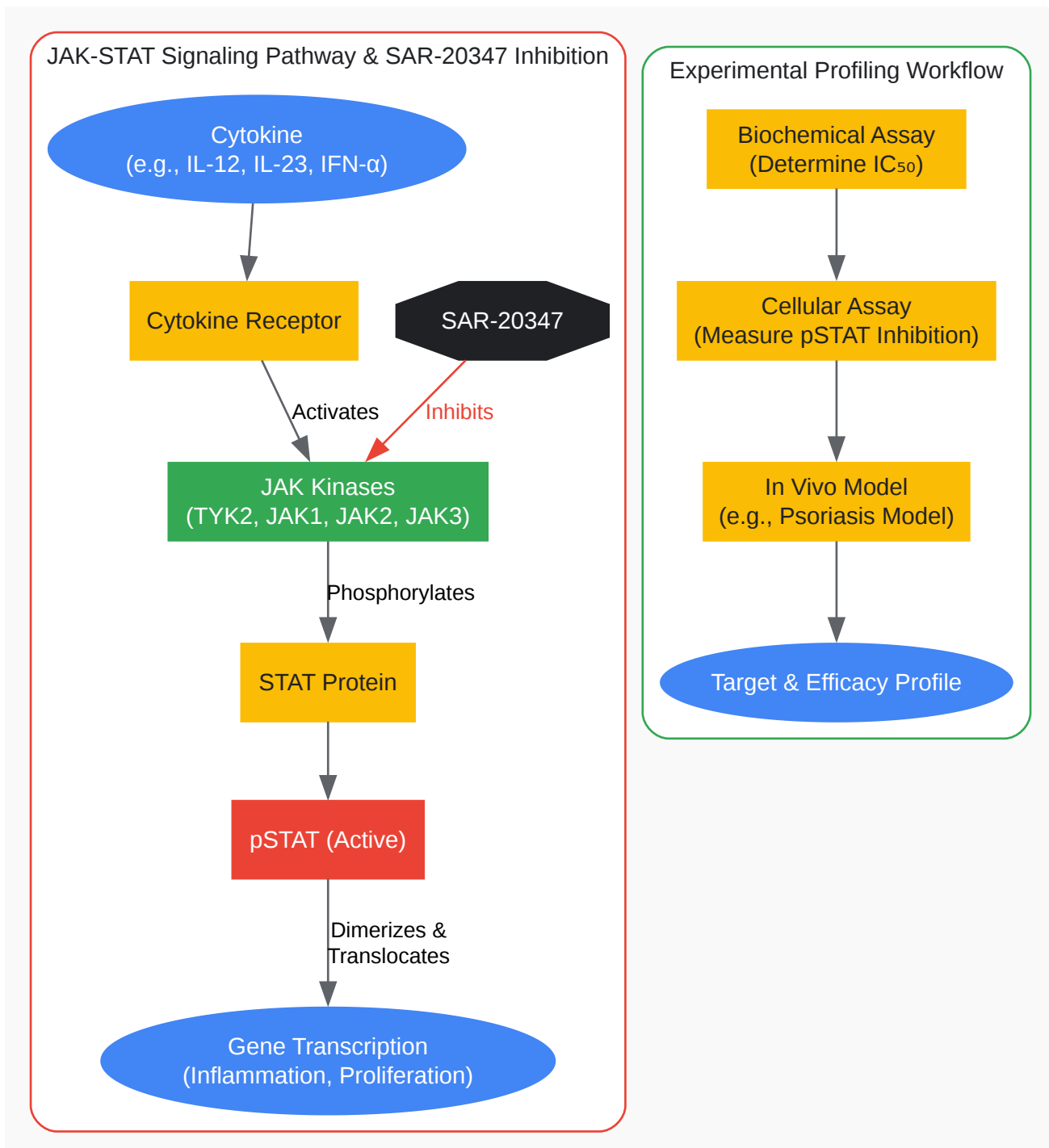
The key data for **SAR-20347** were generated using standardized biochemical and cellular assays.

- **Biochemical Kinase Assays:** IC<sub>50</sub> values were determined using two primary methods [1].
  - **Radioactive ATP Assay:** Kinases were incubated with **SAR-20347** and <sup>33</sup>P-ATP. The reaction was spotted onto filter papers, washed to remove unincorporated ATP, and the remaining radioactivity was measured to determine kinase activity inhibition.
  - **TR-FRET Assay:** This method used a GFP-labeled STAT3 substrate and a terbium-labeled anti-phospho-STAT3 antibody. Inhibitor activity was measured by the energy transfer ratio upon phosphorylation, providing a non-radioactive means of IC<sub>50</sub> determination.
- **Cellular Signaling Assays:** To measure inhibition in cells, serum-restricted human cells (e.g., NK-92 or TF-1 lines) were pre-treated with **SAR-20347** and then stimulated with specific cytokines (e.g., IL-12) [1]. Phosphorylation levels of downstream STAT proteins (e.g., pSTAT4 for IL-12 signaling) were quantified using electrochemiluminescence detection (MSD plates).
- **In Vivo Psoriasis Model:** The efficacy of **SAR-20347** was demonstrated in a mouse model of imiquimod-induced psoriasis-like dermatitis. Disease pathology, keratinocyte activation, and pro-inflammatory cytokine levels were measured after compound administration [1].

## Mechanism of Action and Signaling Pathway

**SAR-20347** acts as an ATP-competitive inhibitor, blocking the kinase activity of JAK family enzymes. This, in turn, prevents the phosphorylation and activation of STAT proteins, which are critical for the signaling of multiple cytokines involved in immune responses and psoriasis pathogenesis [1] [4].

The following diagram illustrates the key signaling pathways inhibited by **SAR-20347** and the experimental workflow used to characterize it.



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## Interpretation and Research Context

- **Primary Indication:** The research on **SAR-20347** strongly supports its potential for treating **psoriasis** and other autoimmune conditions driven by cytokines like IL-23, IL-12, and IL-22 [1] [5].

- **Selectivity Advantage:** Its nanomolar potency against TYK2 and JAK1, over JAK2 and JAK3, suggests a potential for a differentiated safety and efficacy profile by more selectively targeting key autoimmune pathways [1] [4].
- **Comparative Consideration:** When comparing kinase inhibitors, it is crucial to note that selectivity profiles are highly dependent on the specific assay conditions and concentrations used. The most valuable insights come from comparing data generated within the same experimental panel [6] [4].

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## References

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